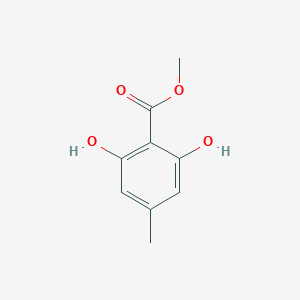

2,6-Dihidroxi-4-metilbenzoato de metilo

Descripción general

Descripción

Methyl 2,6-dihydroxy-4-methylbenzoate, also known as Methyl 2,6-dihydroxy-4-methylbenzoate, is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 2,6-dihydroxy-4-methylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37990. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,6-dihydroxy-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,6-dihydroxy-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Posibles aplicaciones terapéuticas

El 2,6-Dihidroxi-4-metilbenzoato de metilo se ha identificado como un componente volátil principal en el extracto de metanol de la corteza de la raíz de Securidaca longepedunculata Fers, que se utiliza en la medicina tradicional en África . Esto sugiere posibles aplicaciones terapéuticas, particularmente en el desarrollo de tratamientos derivados de productos naturales.

Agricultura: Preservación de granos

En la agricultura, este compuesto muestra promesa para proteger el grano almacenado contra las plagas de insectos. El uso de compuestos naturales para el control de plagas es un área de interés significativo, ya que puede proporcionar una alternativa más ecológica a los pesticidas sintéticos .

Ciencia de materiales: Bloque de construcción de síntesis orgánica

Como un compuesto orgánico con múltiples grupos funcionales, el this compound sirve como un bloque de construcción en la síntesis orgánica. Se puede utilizar para crear varios polímeros y materiales con propiedades específicas para aplicaciones industriales .

Usos industriales: Intermediario químico

En entornos industriales, este compuesto puede actuar como un intermediario químico en la síntesis de moléculas más complejas. Su papel en la producción de varios productos químicos destaca su importancia en la química industrial .

Aplicaciones ambientales: Control de plagas ecológico

Las aplicaciones ambientales del this compound incluyen su posible uso en estrategias de control de plagas ecológicas. Su efectividad contra las plagas de los granos sugiere que podría ser parte de programas de manejo integrado de plagas que apuntan a reducir el impacto ambiental de la agricultura .

Bioquímica: Estudios de inhibición enzimática

En bioquímica, el this compound puede utilizarse en estudios de inhibición enzimática debido a su similitud estructural con ciertos sustratos o inhibidores. Esto puede ayudar a comprender los mecanismos enzimáticos y a diseñar nuevos fármacos .

Química analítica: Estándares de cromatografía

Este compuesto puede utilizarse como estándar en el análisis cromatográfico debido a sus propiedades bien definidas. Ayuda en la calibración de equipos y garantiza la precisión de los resultados analíticos .

Farmacología: Investigación en el desarrollo de fármacos

En farmacología, la investigación de la farmacocinética y farmacodinamia del this compound puede conducir al desarrollo de nuevos fármacos. Su estudio puede contribuir a comprender cómo los fármacos se absorben, distribuyen, metabolizan y excretan en el cuerpo .

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

Methyl 2,6-dihydroxy-4-methylbenzoate is a chemical compound with the molecular formula C9H10O4

Biochemical Pathways

This compound belongs to the class of organic compounds known as diphenylethers , which are aromatic compounds containing two benzene rings linked to each other through an ether group.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 2,6-dihydroxy-4-methylbenzoate, it is soluble in chloroform , which could potentially affect its distribution and action in the body.

Propiedades

IUPAC Name |

methyl 2,6-dihydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJMQNGJNNAAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168569 | |

| Record name | Methyl 2,6-dihydroxy-p-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16846-10-9 | |

| Record name | Methyl 2,6-dihydroxy-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16846-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dihydroxy-p-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16846-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,6-dihydroxy-p-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dihydroxy-p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

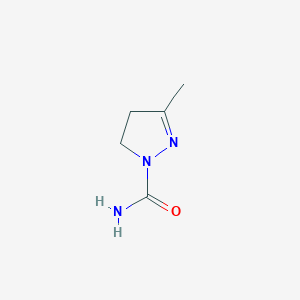

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which semi-synthetic derivatives of Methyl 2,6-dihydroxy-4-methylbenzoate exhibited promising anti-tubercular activity?

A2: Compounds 4b and 4d, both benzohydrazide derivatives of Methyl 2,6-dihydroxy-4-methylbenzoate, showed superior antimycobacterial activity compared to the parent compound and even surpassed the potency of the standard drug streptomycin against Mycobacterium tuberculosis [, ]. This highlights the potential of these derivatives as lead compounds for developing novel anti-tuberculosis drugs.

Q2: What is the significance of the reported research on Methyl 2,6-dihydroxy-4-methylbenzoate and its derivatives?

A3: The research represents a significant step towards discovering new antimicrobial and anti-tubercular agents. This is particularly important considering the increasing threat of drug-resistant pathogens. The identification of potent semi-synthetic derivatives with improved activity profiles underscores the potential of Methyl 2,6-dihydroxy-4-methylbenzoate as a scaffold for further medicinal chemistry efforts [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)